D-Urobilinogen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

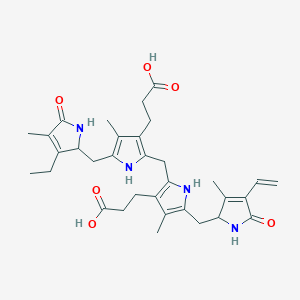

D-Urobilinogen belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the porphyrin metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the acute intermittent porphyria pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, the hereditary coproporphyria (HCP) pathway, and the porphyria variegata (PV) pathway.

This compound is a member of biladienes.

Applications De Recherche Scientifique

Medical Diagnostics

Liver Function Assessment

D-Urobilinogen is primarily used as a marker for liver function. Elevated levels of urobilinogen in urine can indicate liver dysfunction or hemolytic diseases. A study highlighted that spot urine tests for urobilinogen and bilirubin are effective screening tools for isolated serum bilirubin elevations, although they may not reliably predict liver function test abnormalities .

Predictive Biomarker for Disease Outcomes

Recent research has shown that plasma urobilinogen levels can predict non-response to corticosteroid therapy in patients with severe alcoholic hepatitis. In a study involving 223 patients, a high plasma urobilinogen level was associated with increased inflammation and bacterial translocation, indicating its potential as a biomarker for patient stratification . The study demonstrated that urobilinogen could segregate non-responders from responders with high accuracy (98%) using machine learning algorithms.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which can protect against oxidative stress in the intestine. Research indicates that it can inhibit radical chain reactions by trapping free radicals more effectively than other antioxidants such as tocopherol and beta-carotene . This property suggests its potential application in preventing oxidative damage to intestinal walls and food components.

Gut Microbiome Interactions

This compound is produced by gut bacteria through the reduction of bilirubin. Recent studies have identified specific gut microbial enzymes responsible for this conversion, which may have implications for human health . The presence of bilirubin reductase genes was found to be significantly lower in patients with inflammatory bowel disease compared to healthy individuals, suggesting a link between gut health and urobilinogen metabolism.

Case Study: Corticosteroid Resistance

In a cohort study involving patients with severe alcoholic hepatitis, researchers observed that elevated plasma urobilinogen levels correlated with corticosteroid resistance due to increased inflammatory markers . The findings suggest that monitoring urobilinogen levels could aid clinicians in predicting treatment responses.

Case Study: Antioxidant Effects

A controlled experiment demonstrated that synthesized urobilinogen effectively suppressed the oxidation of food components by free radicals in vitro, indicating its potential use as a dietary supplement or therapeutic agent to enhance gut health .

Summary Table of Applications

Propriétés

Numéro CAS |

17208-65-0 |

|---|---|

Formule moléculaire |

C33H42N4O6 |

Poids moléculaire |

590.7 g/mol |

Nom IUPAC |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |

Clé InChI |

KSQFFJKKJAEKTB-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES canonique |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

Key on ui other cas no. |

17208-65-0 |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.